molecular formula C11H12N2O B2385164 [4-(1H-imidazol-1-yl)-2-methylphenyl]methanol CAS No. 1248905-63-6

[4-(1H-imidazol-1-yl)-2-methylphenyl]methanol

Cat. No.: B2385164
CAS No.: 1248905-63-6
M. Wt: 188.23
InChI Key: IDFNSKGQDLMACN-UHFFFAOYSA-N
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Description

[4-(1H-Imidazol-1-yl)-2-methylphenyl]methanol (CAS 1248905-63-6) is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 . This arylalkylimidazole derivative is of significant interest in pharmacological research, particularly as a selective modulator of alpha-2 adrenergic receptors . Compounds within this structural class have demonstrated therapeutic potential for treating retinal diseases and for lowering intraocular pressure, a key factor in managing conditions like glaucoma . Research into similar metabolites indicates a mechanism of action where activation of the alpha-2 receptors modulates aqueous humor dynamics, thereby reducing intraocular pressure . Furthermore, such compounds are being investigated for their potential to enhance vision in patients with vision loss from conditions including glaucoma and retinitis pigmentosa . The broader family of imidazole-containing compounds is also explored for a range of other conditions, such as pain, cognitive deficits, and various neuropsychiatric conditions, highlighting their versatility as research tools . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(4-imidazol-1-yl-2-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9-6-11(3-2-10(9)7-14)13-5-4-12-8-13/h2-6,8,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFNSKGQDLMACN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=CN=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 4-(chloromethyl)-2-methylbenzyl chloride reacts with imidazole in acetonitrile using potassium hydroxide (KOH) as a base. The reaction proceeds via an SN2 mechanism, facilitated by the polar aprotic solvent and elevated temperature (reflux at 90°C for 16 hours). The chloromethyl group at the para position of the 2-methylphenyl ring is selectively displaced by the imidazole nucleophile, yielding the intermediate 4-(1H-imidazol-1-yl)-2-methylbenzyl chloride. Subsequent hydrolysis of the benzyl chloride to the alcohol is achieved through aqueous workup, though this step may require optimization to prevent over-oxidation.

Key Data:

  • Yield: 96% (for analogous compound)
  • Reagents: Imidazole (1.2 eq), KOH (1.3 eq), acetonitrile
  • Temperature: 90°C (reflux)
  • Workup: Extraction with chloroform/ethyl acetate, drying over Na2SO4

Reduction of Aldehyde Precursors

An alternative route involves the synthesis of 4-(1H-imidazol-1-yl)-2-methylbenzaldehyde followed by reduction to the primary alcohol. This two-step approach leverages the efficiency of sodium borohydride (NaBH4) in methanol, as demonstrated in the reduction of 2-imidazolecarboxyaldehyde to (1H-imidazol-2-yl)methanol.

Aldehyde Synthesis

The aldehyde precursor is synthesized via formylation of 2-methyl-4-(imidazol-1-yl)benzene. Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) enable regioselective formylation at the para position relative to the methyl group. Alternatively, Vilsmeier-Haack formylation of 2-methyl-4-(imidazol-1-yl)benzene introduces the aldehyde functionality, though this method requires careful control of reaction conditions to avoid over-halogenation.

Borohydride Reduction

The aldehyde intermediate is reduced using NaBH4 in methanol at 0–20°C, achieving yields of 45–78% depending on stoichiometry and purity. Excess NaBH4 (2.0 eq) ensures complete conversion, with quenching via brine addition to mitigate side reactions.

Key Data:

  • Yield: 78% (for analogous reduction)
  • Reagents: NaBH4 (2.0 eq), methanol
  • Temperature: 0–20°C
  • Workup: Silica gel chromatography (10% MeOH/CHCl3)

Cyclization Strategies for Imidazole Ring Formation

For substrates lacking pre-formed imidazole rings, cyclization protocols offer a modular approach. A method adapted from the synthesis of (4-(adamantan-1-yl)-1-isopropylimidazol-2-yl)methanol involves condensation of α-brominated ketones with formamide under thermal conditions.

Ketone Bromination and Cyclization

1-(2-Methylphenyl)-2-bromoethanone is prepared via bromination of 2-methylacetophenone using phosphorus tribromide (PBr3). Subsequent reaction with formamide at 180°C induces cyclization, forming the imidazole ring directly on the phenyl scaffold. The hydroxymethyl group is introduced via lithium aluminum hydride (LAH) reduction of a tertiary ester, though this step necessitates rigorous anhydrous conditions.

Key Data:

  • Yield: 84% (for analogous cyclization)
  • Reagents: Formamide, 1,4-dioxane, phosphorous oxychloride
  • Temperature: 180°C (cyclization), 90°C (ester reduction)

Comparative Analysis of Synthetic Routes

Method Advantages Challenges Yield Reference
Nucleophilic Substitution High yield (96%), minimal steps Limited commercial availability of precursors 96%
Aldehyde Reduction Modular, adaptable to diverse aldehydes Moderate yield (78%), chromatographic purification 78%
Cyclization Builds imidazole ring in situ Multi-step, high-temperature conditions 84%

The nucleophilic substitution route offers the highest efficiency but requires access to specialized benzyl chloride precursors. In contrast, the aldehyde reduction method provides flexibility for structural analogs but necessitates additional synthetic steps. Cyclization strategies, while versatile, involve complex intermediates and harsh conditions.

Scientific Research Applications

Synthesis of [4-(1H-imidazol-1-yl)-2-methylphenyl]methanol

The synthesis of this compound typically involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with suitable reagents under specific conditions. The following table summarizes common synthetic routes:

Synthesis Method Reagents Conditions Yield
Grignard ReactionBenzyl alcohol, 1-aminoimidazoleAnhydrous solvent, RTVariable
ReductionAldehyde/ketone with NaBH4Methanol, RTHigh (75%+)
Claisen–Schmidt Condensation4-(1H-imidazol-1-yl)benzaldehyde, 4'-methylacetophenoneAqueous NaOH, RT75%

Chemistry

In organic synthesis, this compound serves as an important intermediate for creating various derivatives. It is utilized in the development of new imidazole-containing compounds that exhibit unique chemical properties.

Biology

The compound has been employed in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions. Its ability to coordinate with metal ions makes it a valuable tool for studying metalloproteins.

Medicine

Research indicates that this compound possesses potential therapeutic properties:

  • Antimicrobial Activity : Studies have shown efficacy against various pathogens, including Aspergillus fumigatus, a significant cause of pulmonary infections .
  • Antifungal Properties : The compound's imidazole ring enhances its activity against fungal infections, making it a candidate for antifungal drug development .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Antifungal Studies

A recent study demonstrated that imidazole-containing chalcones derived from this compound exhibited strong antifungal activity against Aspergillus species. The research highlighted the compound's potential as a lead structure for developing new antifungal agents .

Enzyme Inhibition Research

In another investigation, this compound was used to explore its inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated that the compound effectively modulated enzyme activity through its interaction with active sites .

Mechanism of Action

The mechanism of action of [4-(1H-imidazol-1-yl)-2-methylphenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, thereby inhibiting or modulating enzyme activity. Additionally, the compound can interact with cellular membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

    [4-(1H-imidazol-1-yl)phenyl]methanol: Lacks the methyl group on the phenyl ring.

    [4-(1H-imidazol-1-yl)-2-ethylphenyl]methanol: Contains an ethyl group instead of a methyl group.

    [4-(1H-imidazol-1-yl)-2-chlorophenyl]methanol: Contains a chlorine atom instead of a methyl group.

Uniqueness: The presence of the methyl group in [4-(1H-imidazol-1-yl)-2-methylphenyl]methanol enhances its lipophilicity and may influence its binding affinity to molecular targets. This structural feature can result in distinct biological activities and pharmacokinetic properties compared to its analogs.

Biological Activity

[4-(1H-imidazol-1-yl)-2-methylphenyl]methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and applications in various domains, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its ability to coordinate with metal ions, influencing enzyme activity. The presence of a methyl group on the phenyl ring enhances its lipophilicity, potentially affecting its binding affinity to various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The imidazole moiety can modulate enzyme functions through coordination with metal ions in active sites, while the overall structure may influence membrane fluidity and permeability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli6.25 μg/mL
Staphylococcus aureus5 μg/mL
Candida albicans10 μg/mL

These results suggest that the compound could serve as a candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated the compound's effectiveness against cancer cell lines, notably MCF-7 breast cancer cells. The following table summarizes the observed effects:

Concentration (μM) Cell Viability (%) Mechanism
124Induction of apoptosis
1015Cell cycle arrest at G1/S phase

The compound's ability to induce apoptosis and inhibit cell proliferation highlights its potential as an anticancer therapeutic agent .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's activity against multiple bacterial strains, revealing that it outperformed standard antibiotics in certain cases. Notably, it showed lower MIC values compared to gentamicin against Staphylococcus aureus .
  • Anticancer Research : In another investigation, this compound was part of a series of compounds tested for antiproliferative effects. It demonstrated significant cytotoxicity against MCF-7 cells with a selectivity index indicating lower toxicity to normal cells .

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